molecular formula C11H9NO3S B6177984 4-(pyridin-2-yl)benzene-1-sulfonic acid CAS No. 1469886-70-1

4-(pyridin-2-yl)benzene-1-sulfonic acid

Cat. No. B6177984
CAS RN: 1469886-70-1
M. Wt: 235.3
InChI Key:
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Description

4-(Pyridin-2-yl)benzene-1-sulfonic acid, also known as 4-PBS, is an organic compound with a wide range of applications in scientific research. It is a colorless solid that is soluble in water, ethanol, and other polar solvents. 4-PBS is used in various biochemical and physiological experiments due to its unique properties and ability to interact with a variety of molecules.

Scientific Research Applications

4-(pyridin-2-yl)benzene-1-sulfonic acid has a wide range of applications in scientific research. It is used in a variety of biochemical and physiological experiments due to its unique properties and ability to interact with a variety of molecules. It is used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a ligand for metal ions. It is also used as a buffer in biochemical and physiological experiments.

Mechanism of Action

4-(pyridin-2-yl)benzene-1-sulfonic acid acts as a ligand for metal ions and is used in various biochemical and physiological experiments due to its unique properties and ability to interact with a variety of molecules. It binds to metal ions by forming a coordinate covalent bond between the sulfur atom of the sulfonic acid group and the metal ion. The binding of this compound to metal ions results in the stabilization of the metal ion, which can then be used in a variety of biochemical and physiological experiments.
Biochemical and Physiological Effects
This compound has a wide range of applications in biochemical and physiological experiments due to its unique properties and ability to interact with a variety of molecules. It can be used as a buffer in biochemical and physiological experiments, as a reagent in organic synthesis, and as a catalyst in chemical reactions. It is also used to stabilize metal ions, which can then be used in a variety of biochemical and physiological experiments. In addition, this compound can be used to detect and quantify proteins and other molecules in biochemical and physiological experiments.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-(pyridin-2-yl)benzene-1-sulfonic acid in lab experiments is its ability to interact with a variety of molecules and to stabilize metal ions. This makes it an ideal reagent for organic synthesis, chemical reactions, and biochemical and physiological experiments. However, this compound is not a very strong ligand and can be easily displaced by other ligands. This can limit its effectiveness in certain experiments. In addition, this compound is not very soluble in non-polar solvents, which can also limit its effectiveness in certain experiments.

Future Directions

The future of 4-(pyridin-2-yl)benzene-1-sulfonic acid is promising due to its wide range of applications in scientific research. It is being used in a variety of biochemical and physiological experiments, as well as in organic synthesis and chemical reactions. In addition, this compound is being explored for its potential use in drug discovery and development. Additionally, this compound is being studied for its potential to be used as a molecular probe for studying protein-protein interactions and other biological processes. Finally, this compound is being explored for its potential to be used as a drug delivery system.

Synthesis Methods

4-(pyridin-2-yl)benzene-1-sulfonic acid can be synthesized through several different methods. The most common method is the reaction of 4-chlorobenzenesulfonic acid with 2-pyridine. This reaction is carried out in an aqueous solution at a pH of 8-10. The reaction yields the desired product in high yields. Other methods of synthesis include the reaction of 4-chlorobenzenesulfonic acid with 2-amino-pyridine, the reaction of 4-chlorobenzenesulfonic acid with 2-methylpyridine, and the reaction of 4-bromobenzenesulfonic acid with 2-pyridine.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(pyridin-2-yl)benzene-1-sulfonic acid involves the sulfonation of 4-(pyridin-2-yl)benzenamine followed by oxidation to form the final product.", "Starting Materials": [ "4-(pyridin-2-yl)benzenamine", "Sulfuric acid", "Sodium nitrite", "Sodium sulfite", "Sodium hydroxide", "Hydrogen peroxide" ], "Reaction": [ "Dissolve 4-(pyridin-2-yl)benzenamine in concentrated sulfuric acid", "Add sodium nitrite and sodium sulfite to the reaction mixture to form the diazonium salt", "Add sodium hydroxide to the diazonium salt to form the sulfonic acid", "Filter the product and wash with water", "Oxidize the sulfonic acid with hydrogen peroxide to form 4-(pyridin-2-yl)benzene-1-sulfonic acid", "Filter the product and wash with water" ] }

CAS RN

1469886-70-1

Molecular Formula

C11H9NO3S

Molecular Weight

235.3

Purity

95

Origin of Product

United States

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